molecular formula C8H12N2O2 B3036580 1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid CAS No. 36901-89-0

1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3036580
CAS No.: 36901-89-0
M. Wt: 168.19 g/mol
InChI Key: WNTANCZONMQZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid (CAS 36901-89-0) is a pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research, serving as a critical synthetic intermediate . Its molecular structure, featuring a cyanoethyl group on the pyrrolidine nitrogen and a carboxylic acid group at the 2-position, provides conformational rigidity and key functional groups for further chemical modification . The primary research value of this compound lies in its role as a key building block for the synthesis of Dipeptidyl peptidase-IV (DPP-IV) inhibitors . DPP-IV is a serine protease that inactivates glucagon-like peptide-1 (GLP-1), and its inhibition is a established therapeutic mechanism for managing type-II diabetes . This compound is a direct precursor in the synthetic pathway to potent DPP-IV inhibitors such as Vildagliptin, where the 2-cyanopyrrolidine moiety acts as a proline mimic, providing reversible, nanomolar-level inhibition of the enzyme and adequate chemical stability for oral administration . The compound can be efficiently synthesized from L-prolinamide via a high-yielding, one-pot acylation-dehydration strategy using chloroacetyl chloride, which acts as a dual solvent and reagent, achieving yields over 85% with high enantiomeric excess (>99% ee) . Beyond its application in diabetes drug discovery, this chemical is also studied for its potential analgesic (pain-relieving) properties and its ability to modulate other biological targets, such as acetylcholinesterase, indicating broader research utility in neuroscience and pharmacology . Researchers can obtain the compound from multiple suppliers with a typical purity of 95% or higher . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTANCZONMQZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Acylation-Dehydration Strategy

A prominent method involves the sequential acylation and dehydration of L-prolineamide using chloroacetyl chloride as a dual solvent and reagent. This approach, detailed in Chinese Patent CN107501154B, achieves yields exceeding 85% with high enantiomeric excess (>99% ee).

Reaction Mechanism :

  • Acylation : L-prolineamide reacts with chloroacetyl chloride at 40–70°C to form (S)-N-chloroacetyl-2-carbamoylpyrrolidine.
  • Dehydration : The intermediate undergoes HCl elimination with excess chloroacetyl chloride, yielding the cyanoethyl group via nucleophilic substitution.

Chloroacetyl chloride serves three roles: acylating agent, dehydrating agent, and reaction solvent. Excess reagent is removed via vacuum distillation, minimizing waste.

Optimized Conditions :

Parameter Optimal Range Impact on Yield
Molar Ratio (L-prolineamide : ClCH₂COCl) 10–15:1 Maximizes intermediate conversion
Temperature 60°C Balances kinetics and side reactions
Reaction Time 1.5–2 hours Ensures complete dehydration

Catalytic Hydrogenation for Stereochemical Control

European Patent EP3015456A1 discloses a method to retain cis-configuration during hydrogenation of pyrrolidine precursors. Using palladium on carbon (Pd/C) under 1.4–1.5 MPa H₂ pressure at 50°C, the double bond in (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole is selectively reduced. This avoids racemization typically observed in alkene hydrogenation, preserving >98% enantiomeric purity.

Critical Factors :

  • Catalyst Loading : 0.1–0.5 wt% Pd/C prevents over-reduction.
  • Solvent System : Ethanol/DMF (5:1 v/v) enhances substrate solubility without degrading the catalyst.

Protecting Group Strategies

Temporary protection of the carboxylic acid and amine groups is essential for regioselective cyanoethylation. The tert-butoxycarbonyl (Boc) group, introduced via reaction with di-tert-butyl dicarbonate, shields the amine during alkylation. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the carboxylic acid functionality.

Example Protocol :

  • Boc protection of L-prolineamide using Boc₂O and DMAP in THF.
  • Alkylation with acrylonitrile in the presence of K₂CO₃.
  • TFA-mediated deprotection to yield this compound.

Analytical Characterization and Quality Control

Spectroscopic Techniques

  • ¹H NMR : The cyanoethyl group exhibits a triplet at δ 2.5–2.7 ppm (J = 6.8 Hz) for the methylene protons adjacent to the nitrile. The pyrrolidine ring protons resonate as multiplet signals between δ 3.1–3.4 ppm.
  • HPLC : Chiral stationary phases (e.g., Chiralpak IC) resolve enantiomers, with retention times of 8.2 min (R) and 9.7 min (S) using hexane/isopropanol (90:10) as the mobile phase.

Purity Assessment

Residual chloroacetyl chloride is quantified via gas chromatography (GC) with flame ionization detection (FID). Limits are set at <50 ppm to meet pharmaceutical safety standards.

Industrial-Scale Production Considerations

Solvent Recycling

Distillation reclaims >95% of chloroacetyl chloride, reducing raw material costs by 30%.

Waste Management

Neutralization of acidic byproducts with aqueous NaHCO₃ generates innocuous salts, complying with green chemistry principles.

Chemical Reactions Analysis

1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several pyrrolidine-2-carboxylic acid derivatives with varying substituents. Key structural and functional differences, synthesis methods, and applications are summarized below:

Table 1: Structural and Functional Comparison of Pyrrolidine-2-Carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Source Evidence
1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid 2-methylpropanoyl group at N1 C₉H₁₅NO₃ 185.22 Lipophilic substituent; used in organic synthesis intermediates.
(R)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxylic acid Trifluoroacetyl group at N1 C₇H₈F₃NO₃ 211.14 Electron-withdrawing group enhances acidity; potential in chiral catalysis.
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride Pyrimidinyl group at N1 C₉H₁₂ClN₃O₂ 229.67 Heterocyclic substituent; may enhance binding to biological targets.
1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid Morpholine-sulfonyl-nitrophenyl at N1 C₁₅H₁₉N₃O₇S 385.39 Bulky, polar substituent; potential in medicinal chemistry.
1-Ethylpyrrolidine-2-carboxylic acid Ethyl group at N1 C₇H₁₃NO₂ 143.18 Simple alkyl chain; used as a building block for peptidomimetics.

Key Observations:

Bulky substituents (e.g., morpholine-sulfonyl-nitrophenyl in ) reduce conformational flexibility, which may improve target selectivity in drug design. Heterocyclic groups (e.g., pyrimidinyl in ) introduce hydrogen-bonding capabilities, critical for interactions with biological receptors.

Synthesis Methods: Many derivatives (e.g., 2-methylpropanoyl in ) are synthesized via amide condensation reactions, often using Et₃N as a base and purified via flash chromatography. Chiral derivatives (e.g., the trifluoroacetyl compound in ) may require enantioselective synthesis or resolution techniques.

Applications :

  • Medicinal Chemistry : Pyrrolidine derivatives with sulfonyl or heterocyclic groups (e.g., ) are explored as enzyme inhibitors or receptor modulators.
  • Catalysis : Trifluoroacetyl-substituted derivatives () may serve as chiral auxiliaries or catalysts.
  • Chemical Probes : Derivatives with photoreactive groups (e.g., azido-benzoyl in ) are used in chemical proteomics studies.

Biological Activity

1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a pyrrolidine derivative characterized by a cyanoethyl group and a carboxylic acid functional group. Its structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. Inhibiting DPP-IV can enhance insulin secretion and improve glucose tolerance, making this compound a candidate for diabetes treatment .
  • Neurotransmitter Interaction : Given its structural similarity to neurotransmitters, it may influence dopaminergic and other neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Studies

A variety of studies have explored the biological effects of this compound:

  • Analgesic Activity : Research has indicated that derivatives of this compound exhibit analgesic properties, suggesting potential applications in pain management .
  • Cellular Effects : In vitro studies have demonstrated that this compound can modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. For instance, it has been shown to affect the activity of acetylcholinesterase, which is vital for neurotransmission.
  • Toxicity Studies : Dose-dependent studies reveal that while lower concentrations may enhance certain biochemical pathways, higher doses could lead to cytotoxic effects due to increased oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain relief in animal models
Enzyme InhibitionInhibition of DPP-IV leading to enhanced insulin secretion
Neurotransmitter ModulationPotential effects on dopamine signaling
CytotoxicityIncreased oxidative stress at high doses

Case Study 1: DPP-IV Inhibition

In a study focusing on the synthesis of DPP-IV inhibitors, this compound was identified as a key intermediate. Its ability to inhibit DPP-IV was linked to its structural properties, which allowed for reversible binding to the enzyme. This inhibition extended the half-life of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion in diabetic models .

Case Study 2: Analgesic Properties

Another study investigated the analgesic properties of various pyrrolidine derivatives, including this compound. The results indicated significant pain relief in rodent models, suggesting potential therapeutic applications in pain management .

Q & A

Q. How can researchers troubleshoot low yields in multi-step syntheses?

  • Methodology :
  • Stepwise Monitoring : Use TLC or inline IR to identify bottlenecks (e.g., incomplete acylation).
  • Purification Optimization : Replace column chromatography with recrystallization (e.g., diisopropyl ether for crystalline intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid

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